Cas no 1346697-64-0 (4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one)

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is a pyridazinone derivative with a chloro and 2-methoxyethoxy substitution at the 4- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive chloro group allows for further functionalization, while the 2-methoxyethoxy side chain enhances solubility and bioavailability. The pyridazinone core contributes to its potential biological activity, making it valuable in medicinal chemistry research. The compound's stability and well-defined reactivity profile facilitate its use in selective transformations, supporting applications in drug discovery and fine chemical synthesis. Proper handling and storage are recommended due to its reactive nature.
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one structure
1346697-64-0 structure
Product Name:4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
CAS No:1346697-64-0
MF:C7H9ClN2O3
MW:204.61096072197
CID:1033690
PubChem ID:71607374
Update Time:2025-06-07

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
    • 5-chloro-4-(2-methoxyethoxy)-1H-pyridazin-6-one
    • DTXSID40856326
    • 1346697-64-0
    • 4-chloro-5-(2-methoxyethoxy)-2,3-dihydropyridazin-3-one
    • 5-(2-methoxyethoxy)-4-chloropyridazin-3(2H)-one
    • Inchi: 1S/C7H9ClN2O3/c1-12-2-3-13-5-4-9-10-7(11)6(5)8/h4H,2-3H2,1H3,(H,10,11)
    • InChI Key: BEDGOTBJVXBHSE-UHFFFAOYSA-N
    • SMILES: ClC1C(NN=CC=1OCCOC)=O

Computed Properties

  • Exact Mass: 204.0301698g/mol
  • Monoisotopic Mass: 204.0301698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 59.9Ų

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one Pricemore >>

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Additional information on 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one

4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one: A Comprehensive Overview

The compound with CAS No. 1346697-64-0, known as 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazinones, which are derivatives of pyridazine with a ketone group. The structure of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one features a pyridazine ring substituted with a chlorine atom at position 4 and a 2-methoxyethoxy group at position 5, along with a ketone group at position 3. These substituents contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of pyridazinones as versatile building blocks in drug discovery. The 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one structure, in particular, has been explored for its potential in inhibiting various enzyme activities, making it a promising candidate for therapeutic interventions. For instance, researchers have investigated its ability to modulate kinase activity, which is crucial in pathways associated with cancer and inflammatory diseases.

The synthesis of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one involves multi-step organic reactions, often employing catalytic methods to achieve high yields and selectivity. One notable approach involves the coupling of chloropyridazine derivatives with appropriately substituted alcohols under specific reaction conditions. This synthesis pathway underscores the importance of precise control over reaction parameters to ensure the formation of the desired product.

In terms of physical properties, 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for its characterization and subsequent application in research settings.

The biological activity of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one has been extensively studied, particularly in the context of its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests that the compound could serve as a lead molecule for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

Moreover, the compound's structural versatility allows for further modification to enhance its pharmacokinetic properties. For example, researchers have explored the addition of various functional groups to improve bioavailability and stability within biological systems. These modifications are critical for translating laboratory findings into clinically relevant treatments.

In conclusion, 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for exploring new therapeutic avenues. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in drug development and related scientific disciplines.

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